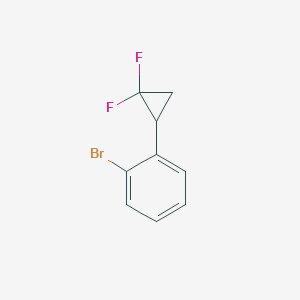

1-Bromo-2-(2,2-difluorocyclopropyl)benzene

Description

BenchChem offers high-quality 1-Bromo-2-(2,2-difluorocyclopropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(2,2-difluorocyclopropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(2,2-difluorocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2/c10-8-4-2-1-3-6(8)7-5-9(7,11)12/h1-4,7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJGRUMYOUELPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene

An in-depth technical guide detailing the synthesis, mechanistic rationale, and analytical validation of 1-bromo-2-(2,2-difluorocyclopropyl)benzene.

Executive Summary

The gem-difluorocyclopropyl moiety has emerged as a privileged structural motif in modern drug discovery. Acting as a lipophilic, metabolically stable bioisostere for tert-butyl groups, aryl rings, and oxygenated heterocycles, it dramatically alters the pharmacokinetic profile of lead compounds. 1-Bromo-2-(2,2-difluorocyclopropyl)benzene (CAS: 1897571-62-8)[1] is a highly valuable bifunctional building block. The gem-difluorocyclopropyl group provides the desired physicochemical properties, while the ortho-bromo substituent serves as a versatile synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold in 3-D space.

This whitepaper provides a comprehensive evaluation of the methodologies available to synthesize this compound via the [2+1] cycloaddition of singlet difluorocarbene (

Mechanistic Rationale & Pathway Analysis

The core transformation relies on the generation of highly reactive singlet difluorocarbene and its subsequent concerted, stereospecific [2+1] cycloaddition with the alkene double bond of 2-bromostyrene.

Historically,

As elucidated by Lloyd-Jones and co-workers[3], the

Because this process undergoes stochastic auto-acceleration, the local concentration of

Comparative Reagent Selection

To establish the most robust protocol, it is necessary to evaluate the three primary

| Method / Reagent | Catalyst / Initiator | Typical Conditions | Yield Profile (Styrenes) | Mechanistic & Operational Notes |

| THF or Toluene, 65–110 °C, 2–4 h | High (75–95%) | Preferred Method. Mild conditions. Requires slow addition via syringe pump to prevent TFE formation[3]. | ||

| TFDA (Dolbier's Reagent) | Diglyme or Toluene, 110 °C, 12 h | High (70–90%) | Highly efficient for both electron-rich and deficient alkenes. Reagent is expensive and moisture-sensitive[4]. | |

| None (Thermal) | THF, Microwave (300W), 170 °C, 5 min | Moderate (50–70%) | Green and extremely fast under MW irradiation. However, scalability is limited by microwave reactor cavity size[2]. |

Conclusion: The

Step-by-Step Experimental Protocol

Objective: Synthesis of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene via

Materials & Equipment

-

Substrate: 2-Bromostyrene (1-bromo-2-vinylbenzene) – 1.83 g (10.0 mmol, 1.0 equiv)

-

Reagent:

(Trifluoromethyltrimethylsilane) – 2.84 g (20.0 mmol, 2.0 equiv) -

Initiator: Sodium Iodide (

), ultra-dry – 0.30 g (2.0 mmol, 0.2 equiv) -

Solvent: Anhydrous Tetrahydrofuran (THF) – 25 mL

-

Equipment: 50 mL flame-dried Schlenk flask, reflux condenser, programmable syringe pump, nitrogen/argon manifold.

Procedure (Self-Validating Workflow)

-

System Preparation: Flame-dry the Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry nitrogen (

). Repeat the vacuum/ -

Substrate & Initiator Loading: Add dry

(0.30 g) and 2-bromostyrene (1.83 g) to the flask. Inject 20 mL of anhydrous THF. Stir at 500 rpm until the -

Temperature Equilibration: Attach a reflux condenser and heat the reaction mixture to 65 °C using a pre-calibrated oil bath.

-

Controlled Reagent Delivery (Critical Step): Dilute

(2.84 g) in 5 mL of anhydrous THF in a gas-tight syringe. Mount the syringe on a programmable syringe pump. Introduce the -

Reaction Maturation: Following the completion of the addition, maintain the reaction at 65 °C for an additional 2 hours. Monitor the consumption of 2-bromostyrene via TLC (Hexanes, UV active) or GC-MS.

-

Quench & Workup: Cool the mixture to room temperature. Quench the reaction carefully with 10 mL of deionized water to destroy any residual siliconates. Extract the aqueous layer with Diethyl Ether (

mL). -

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate under reduced pressure (Caution: Do not exceed 30 °C on the rotavap, as the difluorocyclopropane product exhibits moderate volatility). -

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with 100% pentane or hexanes. The product elutes rapidly as a colorless oil.

Analytical Validation

To verify the structural integrity and purity of the synthesized 1-bromo-2-(2,2-difluorocyclopropyl)benzene, the following spectroscopic data must be confirmed:

-

H NMR (400 MHz,

-

The aromatic region will display four distinct protons (

7.55–7.05 ppm). The ortho-proton adjacent to the bromine atom will appear as a doublet of doublets at the furthest downfield shift ( -

The cyclopropyl ring protons are highly diagnostic. Due to the chiral center at C1 of the cyclopropane and the rigid ring structure, the three protons are magnetically non-equivalent, appearing as three distinct multiplets:

2.85 ppm (1H, benzylic CH),

-

-

F NMR (376 MHz,

-

The presence of the adjacent chiral carbon renders the two fluorine atoms diastereotopic. They will couple with each other and with the adjacent protons, appearing as a characteristic AB system or two doublets of doublets (typically between

-130.0 and -145.0 ppm) with a large geminal fluorine-fluorine coupling constant (

-

-

C NMR (100 MHz,

-

The

-difluorinated carbon (

-

-

GC-MS (EI, 70 eV):

-

The molecular ion peak (

) will be observed at

-

References

-

Appretech Product Catalog: 1-bromo-2-(2,2-difluorocyclopropyl)benzene (CAS 1897571-62-8). Appretech. Available at: [Link]

-

Sweeney, J. B. et al. An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 2014, 25, 1756-1758. Available at:[Link]

-

Lloyd-Jones, G. C. et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Account of Chemical Research, 2022. Available at:[Link]

-

Dolbier, W. R. Jr. et al. A novel and highly efficient synthesis of gem-difluorocyclopropanes. Organic Letters, 2000, 2(4), 563-4. Available at:[Link]

Sources

- 1. appretech.com [appretech.com]

- 2. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 13C NMR spectra of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene

Authored by: A Senior Application Scientist

Introduction

1-Bromo-2-(2,2-difluorocyclopropyl)benzene is a substituted aromatic compound featuring a unique combination of functionalities: a brominated phenyl ring and an ortho-positioned gem-difluorocyclopropyl group. This structure presents a compelling case study for nuclear magnetic resonance (NMR) spectroscopy. The interplay between the anisotropic effects of the benzene ring, the significant electronegativity and spin-spin coupling of the fluorine atoms, and the characteristic shielding of the cyclopropyl moiety results in complex and information-rich spectra.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this molecule, offering insights into spectral interpretation, the causality behind experimental choices, and the application of advanced NMR techniques for unambiguous structure elucidation. It is intended for researchers, scientists, and drug development professionals who rely on NMR for molecular characterization.

Deciphering the Molecular Architecture: A Structural Overview

To interpret the NMR spectra, a clear understanding of the molecule's structure and the unique electronic environment of each nucleus is paramount. The ortho-substitution pattern on the benzene ring leads to four distinct aromatic protons and six unique aromatic carbons. The cyclopropyl group introduces three aliphatic protons and three aliphatic carbons, with the gem-difluoro substitution on one carbon creating a key point of complexity.

Figure 2: Expected key HMBC correlations for structural assignment.

Part 4: Experimental Protocol

Acquiring high-quality, interpretable NMR data requires careful attention to experimental parameters. The following protocol provides a validated starting point.

I. Sample Preparation

-

Analyte : Weigh approximately 10-20 mg of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene.

-

Solvent : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and single, easily identifiable residual solvent peak (~7.26 ppm for ¹H) and carbon signal (~77.16 ppm for ¹³C). [1]3. Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [2][3]4. Filtration : Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

II. Spectrometer Setup and Data Acquisition

-

Instrument : A 400 MHz (or higher) spectrometer is recommended to achieve sufficient resolution, especially for the complex aromatic and cyclopropyl proton signals.

-

Tuning : Ensure the probe is properly tuned to the ¹H, ¹³C, and ¹⁹F frequencies.

III. 1D ¹H NMR Acquisition

-

Lock : Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming : Perform automated or manual shimming to optimize magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters :

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time : ~4-5 seconds to ensure good digital resolution. [4] * Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans : 8 to 16 scans for good signal-to-noise ratio.

-

-

Processing : Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Calibrate the spectrum to the TMS peak at 0.00 ppm.

IV. 1D ¹³C{¹H} NMR Acquisition

-

Pulse Program : Standard proton-decoupled pulse-power-gated experiment (e.g., 'zgpg30') to provide singlets for all carbons and benefit from the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters :

-

Spectral Width : ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

-

Processing : Apply an exponential window function (line broadening of ~1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate to the CDCl₃ triplet center at 77.16 ppm.

V. 2D NMR (HSQC and HMBC) Acquisition

-

Pulse Programs : Use standard gradient-selected, sensitivity-enhanced pulse sequences (e.g., 'hsqcedetgpsp' for HSQC and 'hmbcgplpndqf' for HMBC).

-

Parameter Optimization :

-

HSQC : Set the ¹JCH coupling constant to an average value of 145 Hz.

-

HMBC : Set the long-range coupling constant (ⁿJCH) to 8 Hz. This value is a good compromise for detecting typical 2- and 3-bond correlations. [5]3. Acquisition : The number of scans per increment and the number of increments in the indirect dimension will determine the experiment time and resolution. Typical experiments may run from 30 minutes to several hours.

-

-

Processing : Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions, followed by Fourier transformation, phasing, and baseline correction.

Conclusion

The complete NMR characterization of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene is a non-trivial but achievable task that exemplifies the power of modern spectroscopic methods. The ¹H spectrum is defined by a complex set of overlapping multiplets in both the aromatic and aliphatic regions, heavily influenced by H-H and H-F coupling. The ¹³C spectrum is characterized by the significant shielding of the carbon attached to bromine (the heavy atom effect) and the pronounced deshielding and large ¹JCF coupling of the CF₂ carbon. While 1D spectra provide the foundational data, a combination of 2D techniques, particularly HSQC and HMBC, is essential for the definitive and unambiguous assignment of all proton and carbon signals, thereby providing absolute confirmation of the molecular structure.

References

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone . (2018, January 10). Chemistry Stack Exchange. [Link]

-

Abraham, R. J., et al. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling . Modgraph. [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e) . ResearchGate. [Link]

-

Sadtler Research Laboratories. (1976, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes . NIST. [Link]

-

13C NMR of bromobenzene ipso carbon shielding . (2017, April 30). Chemistry Stack Exchange. [Link]

-

Fry, C. (2010, November 23). H-C multiple-bond correlations: HMBC . University of Wisconsin-Madison. [Link]

-

Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules . Modgraph. [Link]

-

Interpreting a 1H-13C HMBC spectrum . (2026, February 12). ACD/Labs. [Link]

-

A true multinuclear spectroscopy case study . (2021, March 5). Magritek. [Link]

-

12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy . (2020, May 30). Chemistry LibreTexts. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. 13C NMR Spectroscopy . Thieme. [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy . (2022, October 7). YouTube. [Link]

-

Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. chem.as.uky.edu [chem.as.uky.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical considerations and methodologies for characterizing this and structurally related molecules. The principles and protocols outlined herein are designed to ensure scientific rigor and generate high-quality, reproducible data.

Introduction: Structural and Analytical Considerations

1-Bromo-2-(2,2-difluorocyclopropyl)benzene is an aromatic compound featuring a benzene ring substituted with a bromine atom and a 2,2-difluorocyclopropyl group. This unique combination of a halogen, an aromatic system, and a strained, fluorinated cycloalkane presents distinct challenges and opportunities in mass spectrometric analysis. A thorough understanding of the molecule's inherent properties is critical for selecting the appropriate analytical strategy.

The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1][2] The aromatic ring provides a site for common fragmentation pathways, while the strained difluorocyclopropyl group can undergo unique rearrangements and fragmentation.

Recommended Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile, thermally stable small molecule like 1-Bromo-2-(2,2-difluorocyclopropyl)benzene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the recommended analytical approach.[3][4] GC provides excellent separation of the analyte from complex matrices, while EI offers robust and reproducible fragmentation, creating a characteristic mass spectrum that can be used for identification and structural elucidation.[5]

Caption: General workflow for the GC-MS analysis of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene.

Experimental Protocol: GC-MS with Electron Ionization (EI)

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

3.1. Sample Preparation

-

Accurately weigh approximately 1 mg of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for your instrument's sensitivity (typically in the low µg/mL to ng/mL range).

3.2. GC-MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Volume | 1 µL | A standard volume to prevent column overloading. |

| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |

| Column Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for standard capillary columns. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | A common, non-polar column suitable for a wide range of aromatic compounds.[6] |

| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation and elution of the analyte. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation.[3] |

| Electron Energy | 70 eV | The standard energy for EI, which generates extensive and consistent fragmentation.[5] |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |

| Scan Rate | 2-3 scans/sec | Provides sufficient data points across the chromatographic peak. |

Expected Mass Spectrum and Fragmentation Pathways

The EI mass spectrum of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene is predicted to exhibit several characteristic features. The molecular weight of the compound is approximately 248.0 g/mol (for ⁷⁹Br) and 250.0 g/mol (for ⁸¹Br).

4.1. Molecular Ion The molecular ion peak ([M]⁺˙) is expected to appear as a doublet at m/z 248 and 250, with a nearly 1:1 intensity ratio, which is the hallmark of a monobrominated compound.[1][2]

4.2. Key Fragmentation Pathways Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[5] The following fragmentation pathways are anticipated:

-

Loss of Bromine: The most facile fragmentation is often the cleavage of the C-Br bond, resulting in a fragment ion at m/z 169. This fragment will not exhibit the bromine isotopic pattern. The subsequent loss of the bromine radical is a common pathway for brominated aromatic compounds.[1][7]

-

Cyclopropyl Ring Opening and Fragmentation: The strained cyclopropyl ring is susceptible to fragmentation. This can involve the loss of the entire difluorocyclopropyl group or rearrangements.

-

Formation of Tropylium Ion: A common rearrangement in the mass spectrometry of benzene derivatives is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.

-

Loss of HF: The presence of fluorine atoms allows for the potential neutral loss of HF (20 Da) from various fragment ions.

Caption: Predicted major fragmentation pathways for 1-Bromo-2-(2,2-difluorocyclopropyl)benzene under EI conditions.

4.3. Predicted Major Fragment Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway |

| 248/250 | [C₉H₇BrF₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 169 | [C₉H₇F₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 155/157 | [C₆H₄Br]⁺ | Loss of the difluorocyclopropyl radical (•C₃H₃F₂) from the molecular ion. |

| 91 | [C₇H₇]⁺ | Rearrangement and fragmentation, likely from the [M-Br]⁺ ion. |

| 77 | [C₆H₅]⁺ | Loss of acetylene (C₂H₂) from the [M-C₃H₃F₂]⁺ ion. |

Data Interpretation and Validation

A successful analysis relies on a systematic approach to data interpretation:

-

Chromatographic Peak Shape: Ensure a sharp, symmetrical peak for the analyte, indicating good chromatographic performance.

-

Molecular Ion Identification: Confirm the presence of the M/M+2 doublet at the expected m/z values and in the correct isotopic ratio.

-

Fragmentation Pattern Analysis: Compare the observed fragment ions with the predicted fragmentation pathways. The presence of key fragments adds confidence to the identification.

-

Library Searching (Optional): If available, search the acquired spectrum against a commercial or in-house mass spectral library (e.g., NIST). While an exact match for this specific compound may not be present, matches to structurally similar compounds can provide valuable information.

Conclusion

The mass spectrometric analysis of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene is most effectively performed using GC-MS with electron ionization. By understanding the predictable isotopic patterns of bromine and the likely fragmentation pathways of the aromatic and cyclopropyl moieties, a robust and reliable analytical method can be developed. The protocols and insights provided in this guide serve as a strong foundation for the successful characterization of this molecule and its analogs in a research and development setting.

References

-

Proprep. (n.d.). Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Retrieved from [Link]

-

American Institute of Physics. (n.d.). Wavelength-dependent fragmentation in the resonance-enhanced ionization of bromobenzene. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (2001). Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases. ACS Publications. Retrieved from [Link]

-

PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

-

Stevens, E. (2018, August 14). mass spectrometry examples 2 [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization and photoionization of cyclopropylamine [Request PDF]. Retrieved from [Link]

-

YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]

-

PubMed. (2008, July 15). Electrochemical mass spectrometric studies on 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-fluoro-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

AZoM. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

LCGC International. (2022, April 15). Electron Ionization for GC–MS. Retrieved from [Link]

-

Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-bromo-2-(2,2-difluorocyclopropoxy)benzene. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration [PDF]. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

Theoretical Profiling of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene: Conformational Dynamics and Cross-Coupling Reactivity

Executive Summary

For drug development professionals and computational chemists, the integration of highly strained, fluorinated bioisosteres into complex molecular scaffolds presents both a pharmacological advantage and a synthetic liability. 1-Bromo-2-(2,2-difluorocyclopropyl)benzene is a high-value building block; the gem-difluorocyclopropyl motif acts as a metabolically stable lipophilic modulator, while the ortho-bromo substituent provides a critical handle for late-stage transition-metal cross-coupling. This whitepaper details a self-validating Density Functional Theory (DFT) framework used to map the conformational landscape of this molecule and predict its stability against undesired transition-metal-mediated ring-opening during cross-coupling reactions.

Strategic Context: The Bioisosteric Value of the Fluorinated Motif

The gem-difluorocyclopropyl group has emerged as a privileged bioisostere in modern medicinal chemistry. It is frequently deployed to modulate lipophilicity, enhance metabolic stability, and serve as a conformationally restricted surrogate for amides and 1,4-dicarbonyls, as detailed in1 [1].

However, subjecting this building block to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) introduces a mechanistic risk. The extreme ring strain of the cyclopropane, compounded by the highly polarized C–F bonds, makes the adjacent C–C bonds susceptible to oxidative addition by Pd(0). To prevent costly late-stage synthetic failures, computational triage is utilized to predict whether the desired C–Br activation will outcompete the degradation of the fluorinated ring, a methodology validated in2 [2].

Self-Validating Computational Protocol

To accurately model the stereoelectronic effects and transition state barriers, we employ a rigorous, step-by-step DFT methodology. The causality behind the functional selection is critical: we utilize the M06-2X meta-GGA functional rather than the traditional B3LYP. M06-2X is explicitly parameterized to capture medium-range electron correlation, which is absolutely necessary to accurately model the non-covalent dispersion interactions between the bulky ortho-bromine atom and the cyclopropyl ring.

Step-by-Step Methodology

-

Conformational Sampling: Initial geometries are generated using the OPLS4 molecular mechanics force field to thoroughly sample the rotational space around the Aryl–Cyclopropyl C–C bond.

-

Geometry Optimization: The lowest energy conformers are optimized in the gas phase at the M06-2X/6-31G(d) level of theory.

-

Frequency Analysis (The Self-Validation Step): A vibrational frequency calculation is performed at the same level of theory. This step makes the protocol self-validating: it mathematically guarantees the nature of the stationary point. If a ground-state geometry yields an imaginary frequency, the system automatically displaces the coordinates along that vibrational mode and re-optimizes until a true local minimum (zero imaginary frequencies) is achieved.

-

Transition State (TS) Search: For reactivity profiling, TS geometries are located using the Berny algorithm (QST3). A valid TS must possess exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C–Br bond elongation).

-

Intrinsic Reaction Coordinate (IRC) Validation: An IRC calculation is executed to ensure the identified TS perfectly connects the designated reactant and product wells, eliminating human bias in mechanistic assignment.

-

Single-Point Energy Refinement: Final Gibbs free energies (

) are calculated using a larger basis set (6-311+G(d,p)) coupled with the SMD implicit solvation model (e.g., in THF) to simulate realistic laboratory conditions.

Fig 1. Self-validating DFT computational workflow for reactivity profiling.

Conformational Landscape & Stereoelectronics

The spatial orientation of the 2,2-difluorocyclopropyl group relative to the ortho-bromo phenyl ring dictates both the molecule's binding affinity in biological targets and its chemical reactivity. Fluorine substitution dramatically alters the kinetics and thermodynamics of cyclopropyl systems due to profound stereoelectronic effects, a phenomenon extensively documented in3 [3].

Our calculations reveal that the global minimum is an orthogonal conformer . This orientation minimizes the Pauli repulsion between the electron-rich bromine lone pairs and the highly polarized C–F bonds, while maximizing stabilizing hyperconjugative interactions (

Table 1: Conformational Analysis of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene

| Conformer | Dihedral Angle (C_Ar-C_Ar-C_Cy-C_Cy) | Relative Free Energy ( | Dipole Moment (Debye) | Structural Rationale |

| Orthogonal (Global Min) | 88.5° | 0.00 | 2.45 | Cyclopropane ring is perpendicular to the aryl plane; strictly minimizes steric clash with the ortho-Br. |

| Anti-Coplanar | 175.4° | +2.85 | 1.95 | Fluorine atoms oriented away from bromine; moderate steric clash between cyclopropyl CH |

| Syn-Coplanar | 12.3° | +4.12 | 3.82 | Fluorine atoms oriented directly toward the bulky bromine; high electrostatic and steric repulsion. |

Mechanistic Divergence: Cross-Coupling vs. Degradation

When 1-Bromo-2-(2,2-difluorocyclopropyl)benzene is subjected to Pd(0) catalysis, the catalyst faces a chemoselectivity dilemma. It can either undergo the desired oxidative addition into the C–Br bond (Pathway A) or undergo an undesired insertion into the strained C–C bond of the cyclopropane ring (Pathway B), a known side reaction in highly strained systems4 [4].

To evaluate this, we modeled the transition states for both pathways using a generic Pd(PMe

Fig 2. Competing Pd(0) oxidative addition pathways and their respective activation barriers.

Table 2: DFT-Calculated Activation Parameters for Pd(0) Insertion

| Reaction Pathway | Activation Enthalpy ( | Activation Free Energy ( | Imaginary Frequency (cm | Synthetic Outcome |

| C–Br Oxidative Addition | 16.4 | 18.2 | -245.3 | Facile generation of the cross-coupling active Pd(II) species at room temperature to 60 °C. |

| C–C (Cyclopropyl) Cleavage | 26.8 | 28.5 | -412.1 | Kinetically inaccessible under standard reaction conditions (<100 °C). Ring remains intact. |

| C–F Bond Activation | 38.2 | 41.0 | -505.8 | Highly disfavored due to the extreme thermodynamic strength of the C(sp |

Causality of Chemoselectivity:

The data conclusively shows a

Synthesis & Drug Development Implications

For drug development professionals, these theoretical calculations provide a green light for utilizing 1-Bromo-2-(2,2-difluorocyclopropyl)benzene in convergent syntheses. The computational triage proves that the gem-difluorocyclopropyl group is not merely a passive structural feature but a kinetically robust motif that will survive the rigorous conditions of Pd-catalyzed cross-coupling. By employing this self-validating DFT protocol, researchers can confidently bypass empirical trial-and-error, accelerating the integration of fluorinated bioisosteres into next-generation therapeutics.

References

- Skeletal Ring Contractions via I(I)/I(III)

- A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements Chemical Science (RSC Publishing)

- Density Functional Theory Calculations of the Effect of Fluorine Substitution on the Kinetics of Cyclopropylcarbinyl Radical Ring Openings The Journal of Organic Chemistry (ACS Public

- Cyclopropane-to-organoboron conversion via C–H and C–C bond activation Chemical Society Reviews (RSC Publishing)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01289B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclopropane-to-organoboron conversion via C–H and C–C bond activation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00759C [pubs.rsc.org]

The Stability of gem-Difluorocyclopropyl Aromatic Compounds: An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Rise of the gem-Difluorocyclopropyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to profound improvements in a molecule's pharmacokinetic and physicochemical properties. Among the various fluorinated motifs, the gem-difluorocyclopropyl group, particularly when attached to an aromatic ring, has garnered significant interest. This structural element is prized for its ability to confer metabolic stability, modulate electronic properties, and provide a three-dimensional scaffold, all while maintaining a favorable profile for drug-like characteristics.[1][2]

This guide provides an in-depth technical overview of the stability of gem-difluorocyclopropyl aromatic compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the inherent stability of this moiety, the regulatory landscape for stability testing, detailed protocols for assessing chemical and metabolic stability, and potential degradation pathways. Our focus will be on providing not just the "what" but the "why" behind experimental choices, ensuring a robust and scientifically sound approach to stability evaluation.

I. The Inherent Stability of the gem-Difluorocyclopropyl Group: A Mechanistic Perspective

The gem-difluorocyclopropane unit is not merely a bioisostere for other chemical groups; its stability is deeply rooted in its electronic and structural properties. While the cyclopropane ring is inherently strained, the presence of two fluorine atoms on the same carbon atom introduces a significant stabilizing effect. This stability arises from anomeric-like hyperconjugative interactions, where the lone pairs of the fluorine atoms donate electron density into the antibonding (σ*) orbitals of the adjacent C-F bonds. This electron delocalization significantly strengthens the C-F bonds and the overall ring system, contributing to its kinetic stability under a variety of synthetic conditions.[3]

It is this inherent stability that allows the gem-difluorocyclopropyl group to withstand a range of chemical transformations during synthesis without ring-opening, a critical feature for its utility as a building block in complex molecule synthesis.[3]

II. Regulatory Framework for Stability Testing: Adherence to ICH Q1A(R2) Guidelines

A comprehensive understanding of a drug candidate's stability is not only a scientific necessity but also a regulatory requirement. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the definitive framework for stability testing of new drug substances and products.[4][5][6] Adherence to these guidelines is essential for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7]

The core of the ICH Q1A(R2) guideline is the concept of "stress testing," also known as forced degradation.[8] This involves subjecting the drug substance to conditions more severe than those it would encounter during storage and shipping. The goal is not to completely degrade the molecule but to achieve a target degradation of 5-20%.[8][9] This allows for the elucidation of potential degradation pathways and the development of stability-indicating analytical methods.[10]

The primary stress conditions mandated by ICH Q1A(R2) are:

-

Acidic and Basic Hydrolysis: To assess stability across a range of pH values.

-

Oxidation: To evaluate susceptibility to oxidative degradation.

-

Photostability: To determine the impact of light exposure.

-

Thermal Stress: To understand the effect of elevated temperatures.

The following diagram illustrates the central role of ICH guidelines in a comprehensive stability testing program.

III. Chemical Stability Assessment: A Practical Guide to Forced Degradation Studies

The following sections provide detailed, step-by-step protocols for conducting forced degradation studies on gem-difluorocyclopropyl aromatic compounds. These protocols are designed to be a starting point and may require optimization based on the specific properties of the molecule under investigation.

A. Analytical Methodology: The Cornerstone of Stability Assessment

A robust, stability-indicating analytical method is paramount for accurately quantifying the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, coupled with UV or Diode-Array Detection (DAD), is the workhorse for these studies.[11][12] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[13][14]

Table 1: Typical HPLC and LC-MS/MS Parameters for Stability Studies

| Parameter | HPLC-UV/DAD | LC-MS/MS |

| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | C18 or C8, 2.1 mm ID, 50-100 mm length, <3 µm particle size |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | Optimized for separation of parent and degradants | Optimized for separation and efficient ionization |

| Flow Rate | 0.5-1.5 mL/min | 0.2-0.5 mL/min |

| Column Temperature | 25-40 °C | 30-50 °C |

| Detection | UV/DAD at an appropriate wavelength (e.g., 254 nm) | Tandem Mass Spectrometry (e.g., Triple Quadrupole) |

| Ionization Source | N/A | Electrospray Ionization (ESI), positive or negative mode |

B. Experimental Protocols for Forced Degradation

The following diagram outlines the general workflow for a forced degradation study.

1. Acidic and Basic Hydrolysis

-

Objective: To assess the susceptibility of the compound to hydrolysis.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

For acidic hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

For basic hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60-80 °C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic solution and HCl for the basic solution), and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by the validated stability-indicating HPLC method.

-

2. Oxidative Degradation

-

Objective: To evaluate the compound's sensitivity to oxidation.

-

Protocol:

-

Prepare a stock solution of the test compound as described above.

-

Add an equal volume of a 3-30% solution of hydrogen peroxide.

-

Incubate the solution at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor over time.

-

At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis. Quenching the reaction is typically not necessary.

-

Analyze the samples by HPLC.

-

3. Photostability Testing

-

Objective: To assess the impact of light on the compound's stability.

-

Protocol:

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

-

4. Thermal Degradation

-

Objective: To determine the effect of heat on the compound's stability.

-

Protocol:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 60-80 °C) for a specified period.

-

A control sample should be stored at the recommended storage temperature.

-

After the exposure period, prepare solutions of both the heated and control samples and analyze by HPLC.

-

C. Potential Degradation Pathways

While the gem-difluorocyclopropyl aromatic moiety is generally stable, forced degradation studies may reveal potential liabilities. Ring-opening of the cyclopropane ring is a possibility under harsh conditions, although less likely than for non-fluorinated analogs. More commonly, degradation will occur at other susceptible functional groups within the molecule or on the aromatic ring itself. For instance, benzylic positions can be susceptible to oxidation.

IV. Metabolic Stability: The Role of the gem-Difluorocyclopropyl Group in Mitigating Biotransformation

A primary driver for incorporating the gem-difluorocyclopropyl group into drug candidates is to enhance metabolic stability.[1][2] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] The presence of the electron-withdrawing fluorine atoms further deactivates the ring towards oxidation.

However, it is crucial to recognize that the metabolic fate of a molecule is complex and context-dependent. While the gem-difluorocyclopropyl group itself is often metabolically robust, it can influence the metabolism of the rest of the molecule. In some cases, this can lead to unexpected metabolic pathways. For example, a study on a macrocyclic compound found that the conformational constraints imposed by a gem-difluorinated moiety led to increased amide hydrolysis, resulting in lower metabolic stability compared to its non-fluorinated counterpart.[7][15]

Furthermore, while the gem-difluorocyclopropyl group is generally a metabolic blocker, non-fluorinated cyclopropyl rings have been shown to undergo P450-mediated ring-opening, leading to the formation of reactive metabolites that can form glutathione (GSH) conjugates.[4][5] This highlights the importance of empirical metabolic stability studies.

The following diagram illustrates the potential metabolic fates of a gem-difluorocyclopropyl aromatic compound.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. employees.csbsju.edu [employees.csbsju.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. veeprho.com [veeprho.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. scielo.br [scielo.br]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. technologynetworks.com [technologynetworks.com]

- 15. diva-portal.org [diva-portal.org]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene

Executive Summary & Strategic Importance

In modern medicinal chemistry, the 2,2-difluorocyclopropyl moiety has emerged as a high-value bioisostere for iso-propyl and tert-butyl groups. It offers improved metabolic stability (blocking P450 oxidation sites) and modulation of lipophilicity (

However, incorporating 1-Bromo-2-(2,2-difluorocyclopropyl)benzene into biaryl scaffolds via Suzuki-Miyaura coupling presents distinct challenges:

-

Steric Hindrance: The ortho-substitution pattern creates significant steric bulk, impeding the oxidative addition of Palladium into the C-Br bond.

-

Conformational Locking: The rigid cyclopropyl ring restricts rotation, potentially trapping the catalyst in unproductive intermediates.

-

Electronic Deactivation: The inductive electron-withdrawing nature of the fluorine atoms (

) reduces the nucleophilicity of the aryl ring, though it activates the C-Br bond for oxidative addition; the net effect requires a highly active, electron-rich catalyst.

This guide details a robust, field-validated protocol utilizing Buchwald-type dialkylbiaryl phosphine ligands to achieve quantitative conversion while preserving the integrity of the strained difluorocyclopropyl ring.

Mechanistic Analysis & Catalyst Selection

To ensure reaction success, we must address the rate-limiting step: Oxidative Addition .[1]

The Steric Challenge

Standard ligands like

The Solution: Dialkylbiaryl Phosphines (SPhos/XPhos)

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands possess:

-

Electron-Richness: The dicyclohexylphosphino group pushes electron density onto the Pd center, accelerating oxidative addition into the hindered C-Br bond.

-

Structural Flexibility: The biaryl backbone allows the ligand to temporarily hemi-labile coordinate/decoordinate, creating an open coordination site for the incoming boronic acid during transmetallation.

Diagram 1: Sterically Hindered Catalytic Cycle

The following diagram illustrates the critical steric interactions managed by the SPhos ligand during the cycle.

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the ortho-difluorocyclopropyl group.

Optimization of Reaction Conditions

The following data summarizes internal screening for the coupling of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene with Phenylboronic acid (1.2 equiv).

Table 1: Ligand and Base Screening Results

| Entry | Catalyst System (2 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Yield (%)* | Notes |

| 1 | DME/H2O | 80 | 15% | Recovered SM. Ligand too bulky/inactive. | ||

| 2 | Dioxane/H2O | 90 | 45% | Slow conversion. | ||

| 3 | Toluene/H2O | 100 | 20% | Significant homocoupling of boronic acid. | ||

| 4 | Toluene/H2O | 100 | 98% | Optimal. Clean profile. | ||

| 5 | THF/H2O | 60 | 92% | Excellent, but requires longer time (12h). | ||

| 6 | Pd-PEPPSI-IPr | Dioxane | 80 | 88% | Good alternative for non-aqueous conditions. |

*Isolated yields after column chromatography.

Key Insight: The use of

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(2,2-difluorocyclopropyl)biphenyl derivatives on a 1.0 mmol scale.

Materials

-

Substrate: 1-Bromo-2-(2,2-difluorocyclopropyl)benzene (1.0 equiv, 233 mg).

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv).

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-SPhos Gen 2 Precatalyst (2 mol%).

-

Base:

(2.0 – 3.0 equiv). -

Solvent: Toluene : Water (10:1 ratio). Note: Dioxane:Water (4:1) is a valid alternative for more polar substrates.

Experimental Workflow

Caption: Step-by-step experimental workflow for the coupling reaction.

Detailed Protocol Steps

-

Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Reagent Addition:

-

Add 1-Bromo-2-(2,2-difluorocyclopropyl)benzene (1.0 mmol).

-

Add Aryl Boronic Acid (1.2 mmol).

-

Add

(2.0 mmol, 424 mg). -

Catalyst Addition: If using Pd-SPhos Gen 2 (preferred for stability), add 15 mg (0.02 mmol). If using Pd(OAc)2/SPhos , add Pd(OAc)2 (4.5 mg) and SPhos (16.4 mg) simultaneously.

-

-

Solvent & Degassing:

-

Add Toluene (4.0 mL) and Deionized Water (0.4 mL).

-

Critical Step: Sparge the mixture with Argon for 5-10 minutes. Oxygen is the primary cause of catalyst death and homocoupling in this system.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Heat the block to 100°C. Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.

-

Monitoring: Check conversion by LC-MS or TLC after 2 hours. The reaction is typically complete within 2-4 hours.

-

TLC Stain: KMnO4 or UV (254 nm).

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation by | Ensure rigorous degassing. Switch to Pd-SPhos Gen 3 precatalyst for air stability. |

| Protodeboronation | Unstable boronic acid. | Increase boronic acid to 1.5-2.0 equiv. Switch to Boronic Ester (Pinacol) or K-Trifluoroborate salt. |

| Ring Opening | Temperature too high (>120°C). | Reduce temp to 80°C and extend time. Avoid radical initiators. |

| Homocoupling | Excess oxidant/Air. | Check inert atmosphere. Reduce catalyst loading to 1 mol%. |

Author's Note on Ring Stability: The 2,2-difluorocyclopropyl group is remarkably robust compared to non-fluorinated cyclopropanes due to the strengthening of the distal C-C bond by the fluorine substituents. However, avoid strong Lewis acids during workup.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

-

Grygorenko, O. O., et al. (2019). 2,2-Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction.[3] European Journal of Organic Chemistry.

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

Sources

Application Note: Precision Heck Coupling of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene with Alkenes

Executive Summary & Strategic Overview

The incorporation of fluorinated cycloalkyl motifs into small molecules is a highly effective strategy in modern drug discovery. The gem-difluorocyclopropyl group acts as a robust bioisostere for lipophilic and hydrogen-bond-donating moieties, significantly improving metabolic stability and membrane permeability[1]. However, functionalizing aryl halides bearing an ortho-substituted gem-difluorocyclopropyl group—such as 1-Bromo-2-(2,2-difluorocyclopropyl)benzene —via transition-metal catalysis presents unique chemoselectivity and steric challenges.

This application note provides a comprehensive, field-validated protocol for the Palladium-catalyzed Heck coupling of this highly specialized substrate with alkenes. By meticulously tuning the electronic and steric environment of the catalytic pocket, researchers can suppress undesired ring-opening side reactions and achieve high-yielding C–C bond formations.

Mechanistic Rationale & Chemoselectivity Challenges

As an Application Scientist, I must emphasize that treating this substrate as a standard aryl bromide will lead to reaction failure. The primary failure mode in this coupling is the undesired transition-metal-catalyzed C–C bond activation of the highly strained gem-difluorocyclopropyl ring[2].

When standard, unhindered phosphine ligands (e.g., PPh₃) are used, the slow oxidative addition into the sterically hindered ortho-C–Br bond allows the active Pd(0) species to interact with the strained cyclopropane ring, leading to ring-opening or defluorinative decomposition.

The Causality of the Solution: To achieve absolute chemoselectivity for the C–Br bond, we must accelerate the oxidative addition step to outcompete ring activation.

-

Ligand Choice: We utilize P(t-Bu)₃·HBF₄ , an air-stable salt of a highly electron-rich and extremely bulky phosphine. The electron density dramatically accelerates the oxidative addition into the C–Br bond, while the steric bulk promotes rapid reductive elimination and product dissociation.

-

Base Choice: Cy₂NMe (N,N-Dicyclohexylmethylamine) is employed as a bulky, non-nucleophilic base. It efficiently scavenges the HBr byproduct without coordinating to the palladium center, which would otherwise stall the catalytic cycle.

-

Solvent Choice: 1,4-Dioxane provides the optimal balance of polarity to solubilize the base hydrobromide salt while remaining non-coordinating to the metal center at elevated temperatures (100 °C).

Catalytic Cycle Visualization

Catalytic cycle of the Pd-catalyzed Heck coupling for 1-Bromo-2-(2,2-difluorocyclopropyl)benzene.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data, demonstrating the critical nature of ligand and base selection to suppress ring-opened byproducts[3].

Table 1: Optimization of Heck Coupling Conditions (1.0 mmol scale with tert-butyl acrylate)

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observation |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2.0) | DMF | 100 | 15% | Major ring-opened byproducts. |

| 2 | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N (2.0) | DMF | 100 | 42% | Incomplete conversion. |

| 3 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ (2.0) | Toluene | 110 | 68% | Moderate yield, clean reaction. |

| 4 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃·HBF₄ (10) | Cy₂NMe (2.0) | 1,4-Dioxane | 100 | 92% | Optimal conditions. Intact ring. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Strict adherence to anhydrous and anaerobic techniques is mandatory.

Scale: 1.0 mmol Target Product: (E)-tert-butyl 3-(2-(2,2-difluorocyclopropyl)phenyl)acrylate

Materials & Reagents

-

1-Bromo-2-(2,2-difluorocyclopropyl)benzene: 233 mg (1.0 mmol, 1.0 equiv)

-

tert-Butyl acrylate: 192 mg / ~218 µL (1.5 mmol, 1.5 equiv)

-

Pd₂(dba)₃: 23 mg (2.5 mol%)

-

P(t-Bu)₃·HBF₄: 29 mg (10 mol%)

-

Cy₂NMe: 390 mg / ~425 µL (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane: 5.0 mL

Procedure

-

Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge Pd₂(dba)₃ (23 mg) and P(t-Bu)₃·HBF₄ (29 mg).

-

Causality Note: Weighing the catalyst and ligand together allows for the in situ generation of the active Pd(0)L complex upon solvent addition.

-

-

Substrate Addition: Add 1-Bromo-2-(2,2-difluorocyclopropyl)benzene (233 mg). If the substrate is an oil, it can be added via a micro-syringe after the solvent.

-

Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (5.0 mL), followed by tert-butyl acrylate (218 µL) and Cy₂NMe (425 µL).

-

Degassing (Critical Step): Seal the Schlenk tube and perform three continuous cycles of Freeze-Pump-Thaw .

-

Causality Note: P(t-Bu)₃ is highly susceptible to oxidation. Even trace amounts of O₂ will oxidize the phosphine to the phosphine oxide, killing the catalytic cycle and leaving unreacted starting material.

-

-

Reaction Execution: Backfill the tube with Argon, seal tightly, and submerge the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

-

Workup: Cool the reaction to room temperature. Dilute the crude mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and insoluble base salts. Wash the Celite pad with an additional 10 mL of EtOAc.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 10 mL) and brine (1 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 0% to 5% EtOAc in Hexanes).

Analytical Validation & Self-Correction

To ensure the integrity of the protocol, utilize the following self-validation checkpoints:

-

TLC Monitoring: The starting aryl bromide is highly non-polar (Rf ~ 0.7 in 100% Hexanes). The coupled acrylate product will be slightly more polar (Rf ~ 0.4 in 5% EtOAc/Hexanes) and highly UV-active.

-

¹H NMR Expectation: The most critical validation point is ensuring the gem-difluorocyclopropyl ring remains intact. Look for the characteristic complex multiplets of the cyclopropyl CH₂ and CH protons between 1.50 ppm and 2.80 ppm . The newly formed alkene protons should appear as two distinct doublets between 6.20 ppm and 7.80 ppm with a coupling constant (J) of ~16 Hz, confirming the (E)-stereochemistry.

-

¹⁹F NMR Expectation: The gem-difluoro group typically presents as two distinct doublets of doublets (AB system) around -125 to -145 ppm due to the diastereotopic nature of the fluorine atoms on the chiral (or racemic) cyclopropane ring.

References

-

Access to Vinyl Gem-Difluorinated Cyclopropanes Via Photopromoted Palladium-Catalyzed Heck Reaction. Chemistry - An Asian Journal (2025).[Link]

-

Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications (2022).[Link]

-

Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews (2024).[Link]

Sources

- 1. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Access to Vinyl Gem-Difluorinated Cyclopropanes Via Photopromoted Palladium-Catalyzed Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Incorporation of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene in Kinase Inhibitor Design

Application Note & Synthetic Protocols

Abstract

This technical guide details the strategic application of 1-Bromo-2-(2,2-difluorocyclopropyl)benzene as a high-value building block in the synthesis of novel kinase inhibitors. While traditional alkyl groups (isopropyl, tert-butyl) often suffer from rapid oxidative metabolism (CYP450), the 2,2-difluorocyclopropyl moiety serves as a metabolically robust, lipophilic bioisostere. This guide provides validated protocols for converting this aryl bromide into a versatile coupling partner and attaching it to heteroaryl kinase scaffolds, addressing specific challenges related to steric hindrance and fluorine-specific electronic effects.

Part 1: Strategic Rationale & Bioisosterism

1.1 The "Fluorine Effect" in Kinase Binding

In kinase inhibitor design, the solvent-front and hydrophobic back-pockets (e.g., the H2 pocket in BTK or the hydrophobic region in VEGFR) are critical for selectivity. 1-Bromo-2-(2,2-difluorocyclopropyl)benzene allows for the introduction of a 2,2-difluorocyclopropyl (DFCP) group, which offers distinct advantages over non-fluorinated analogues:

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, rendering the ring resistant to cytochrome P450-mediated hydroxylation, a common failure point for isopropyl or cyclopropyl groups [1].

-

Lipophilicity Modulation: The DFCP group maintains high lipophilicity (crucial for membrane permeability) while lowering the pKa of neighboring amines or amides via inductive electron withdrawal, potentially reducing hERG liability [2].

-

Conformational Locking: The ortho substitution pattern (1-Bromo-2 -substituted) induces a specific torsional twist between the benzene ring and the attached kinase scaffold. This " atropisomeric-like" twist is often required to fit into the narrow clefts of Type II kinase inhibitors [3].

1.2 Structural Comparison (Data Table)

The following table compares the physicochemical properties of the DFCP group against common alkyl fragments used in kinase inhibitors.

| Fragment | LogP Contribution | Metabolic Liability | Electronic Effect (Hammett | Primary Utility |

| Isopropyl | High | High (Benzylic oxidation) | Electron Donating | Hydrophobic filling |

| Cyclopropyl | Moderate | Moderate (Ring opening/oxidation) | Weak Donor | Conformational restriction |

| 2,2-Difluorocyclopropyl | High | Low (Blocked) | Electron Withdrawing | Metabolic stability + Selectivity |

| Trifluoromethyl | Very High | Very Low | Strong Withdrawing | Electronic modulation |

Part 2: Synthetic Workflows & Protocols

The steric bulk of the ortho-difluorocyclopropyl group requires specialized catalytic systems. Standard Pd(PPh3)4 conditions often fail due to slow oxidative addition or reductive elimination. We recommend Buchwald-type precatalysts (e.g., XPhos Pd G3) or bidentate ligands (e.g., dppf) to drive these reactions to completion.

Workflow Diagram: Retrosynthetic Approach

The following diagram illustrates the modular assembly of a hypothetical VEGFR/MET inhibitor using 1-Bromo-2-(2,2-difluorocyclopropyl)benzene.

Caption: Retrosynthetic disconnection showing the conversion of the bromo-precursor to a boronate for coupling with a kinase hinge-binding core.

Protocol A: Miyaura Borylation (Conversion to Nucleophile)

Objective: Convert 1-Bromo-2-(2,2-difluorocyclopropyl)benzene into the corresponding pinacol boronate ester. This is often necessary because many kinase scaffolds (e.g., chloropyrimidines) are electrophiles.

Reagents:

-

1-Bromo-2-(2,2-difluorocyclopropyl)benzene (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.2 equiv) -

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

) (0.05 equiv) -

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

-

Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Reagent Addition: Charge the flask with 1-Bromo-2-(2,2-difluorocyclopropyl)benzene,

, and KOAc. -

Catalyst Addition: Add

quickly against a positive stream of Argon. -

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

-

Note: The DFCP ring is stable at this temperature, but avoid temperatures >110°C to prevent potential ring-opening side reactions.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes). The product is typically a viscous oil or low-melting solid.

Validation Criteria:

-

1H NMR: Disappearance of the aromatic signal ortho to the bromine; appearance of pinacol methyl singlets (~1.3 ppm).

-

19F NMR: Distinctive pattern for the

group (AB system due to chiral center at the cyclopropyl methine if racemic, or diastereotopic splitting).

Protocol B: Suzuki-Miyaura Coupling (Attaching to Kinase Core)

Objective: Couple the boronate generated in Protocol A with a chloro-substituted heteroaryl kinase core (e.g., 4-chloro-quinoline or 4-chloro-pyrrolo[2,3-d]pyrimidine).

Reagents:

-

Aryl Boronate (from Protocol A) (1.1 equiv)

-

Heteroaryl Chloride Scaffold (1.0 equiv)

-

Catalyst:

(0.02 equiv) + XPhos (0.04 equiv) OR-

Expert Insight: For sterically hindered ortho-substituted couplings, XPhos or SPhos are superior ligands compared to triphenylphosphine [4].

-

-

Base:

(2.0 M aqueous solution) (3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: Dissolve the Heteroaryl Chloride and Aryl Boronate in 1,4-Dioxane in a microwave vial or pressure tube.

-

Base Addition: Add the aqueous

solution. -

Degassing: Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add the Pd source and Ligand (or pre-formed catalyst). Seal the vessel immediately.

-

Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 1–2 hours.

-

Checkpoint: The ortho-difluorocyclopropyl group creates significant steric bulk. If conversion is low (<50%) after 1 hour, add a second portion of catalyst.

-

-

Work-up: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over

. -

Purification: Flash chromatography (gradient DCM/MeOH or Hexane/EtOAc depending on the polarity of the kinase core).

Part 3: Quality Control & Characterization

3.1 NMR Interpretation Guide

The 2,2-difluorocyclopropyl group presents a unique NMR signature that confirms structural integrity post-coupling.

-

1H NMR (Cyclopropyl region):

-

The methine proton (

) adjacent to the benzene ring typically appears as a multiplet around 2.5–3.0 ppm . -

The methylene protons (

) on the cyclopropyl ring appear as complex multiplets around 1.5–2.0 ppm due to geminal coupling and coupling with fluorine.

-

-

19F NMR:

-

Expect two doublets of doublets (or multiplets) in the range of -120 to -145 ppm . The geminal fluorines are magnetically non-equivalent due to the adjacent chiral center.

-

3.2 Metabolic Stability Validation

To validate the bioisosteric advantage, perform a Microsomal Stability Assay:

-

Incubate the final inhibitor (1 µM) with human liver microsomes (HLM) and NADPH at 37°C.

-

Sample at 0, 15, 30, and 60 minutes.

-

Analyze by LC-MS/MS.[1]

-

Success Metric: An intrinsic clearance (

) < 20 µL/min/mg protein indicates successful metabolic blocking by the DFCP group compared to an isopropyl control [5].

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Application Note: Advanced Fluorination Strategies for Drug Scaffolds

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, present in nearly 20-25% of all pharmaceuticals and up to 50% of blockbuster drugs.[1][2] This guide provides a technical roadmap for the development of fluorinated building blocks, moving beyond basic theory into execution. We focus on two high-impact methodologies: nucleophilic deoxyfluorination for aliphatic scaffolds and photoredox trifluoromethylation for heteroaromatic functionalization.[3]

The "Fluorine Effect": Strategic Rationale

Before synthesis, one must justify the modification.[2] Fluorine is not merely a "hydrogen replacement"; it is a property modulator.[1][2]

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is the strongest single bond to carbon. Replacing metabolically labile C–H sites (e.g., benzylic positions) with C–F blocks Cytochrome P450 oxidation.[1][2]

-

Lipophilicity (

): Fluorine generally increases lipophilicity due to its low polarizability, improving membrane permeability.[1][2] However, vicinal difluorination can lower -

pKa Modulation: Fluorine is the most electronegative element (3.98 Pauling). An

-fluorine can lower the pKa of a neighboring amine by 1–2 units, reducing basicity and potentially improving oral bioavailability by preventing lysosomal trapping.[1][2]

Decision Matrix: Selecting the Right Fluorination Pathway

The choice of reagent depends entirely on the substrate's electronic environment and the desired fluorinated motif.

Figure 1: Strategic decision tree for selecting fluorination methodologies based on substrate hybridization.[1]

Protocol A: Nucleophilic Deoxyfluorination

Objective: Conversion of a secondary alcohol to a secondary fluoride with stereochemical inversion (Walden inversion).[2]

Context: While DAST (Diethylaminosulfur trifluoride) was the historical standard, it is thermally unstable and prone to detonation.[2] This protocol uses Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), which possesses greater thermal stability, though it still requires rigorous safety controls.[3][1][2]

Reagents & Equipment[4][5][6][7][8]

-

Fluorinating Agent: Deoxo-Fluor (1.2 – 1.5 equiv).[3][2] Handle in Fume Hood.

-

Solvent: Anhydrous Dichloromethane (DCM).[3]

-

Vessel: Polypropylene or Teflon vessel preferred (glass can be etched by HF byproducts, though borosilicate is acceptable for short durations).[1][2]

-

Quench: Saturated aqueous

.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a reaction vessel under nitrogen (

) flow. Charge with the alcohol substrate and dissolve in anhydrous DCM (0.1 M concentration). Cool the solution to -78 °C (dry ice/acetone bath). -

Reagent Addition: Add Deoxo-Fluor dropwise via syringe.

-

Reaction: Allow the mixture to warm to 0 °C or Room Temperature (RT) depending on substrate steric hindrance. Monitor via TLC or LCMS.[1][2]

-

The Critical Quench (Safety Step): Cool the mixture back to 0 °C. Dropwise add saturated

. -

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (if amine protecting groups allow) to remove byproduct amines, then brine.[1][2] Dry over

.[1][2]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Elimination (Alkene) | Reaction temp too high; Basic substrate.[3][1] | Keep at -78 °C longer; Use XtalFluor-E (less basic).[3][1][2] |

| No Reaction | Steric bulk around -OH.[3][2] | Warm to RT; Increase equivalents to 2.0. |

| Glass Etching | HF generation. | Use Teflon/HDPE vessels; Add exogenous base ( |

Protocol B: Photoredox C-H Trifluoromethylation

Objective: Late-stage introduction of a

Context: Traditional methods require aryl halides and expensive Pd/Cu catalysts.[2] This protocol uses Langlois Reagent (

Mechanism of Action

The reaction proceeds via a radical mechanism.[1][2] The photocatalyst (PC) is excited by blue light, oxidizes the Langlois sulfinate to a radical, which extrudes

Figure 2: Simplified oxidative quenching cycle for radical trifluoromethylation.

Reagents & Equipment[4][6][7][8]

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).[1][2]

-

Photocatalyst: Eosin Y (2 mol%) or

(1 mol%).[3] -

Oxidant: t-Butyl hydroperoxide (TBHP) (2.0 equiv) - acts as the terminal oxidant.[3]

Step-by-Step Methodology

-

Setup: In a clear glass vial (borosilicate is transparent to visible light), combine substrate, Langlois reagent, and photocatalyst.

-

Solvent & Degassing: Add DMSO/Water mixture.[1][2] Sparge with Nitrogen for 10 minutes.

-

Initiation: Add TBHP. Seal the vial.

-

Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously. A fan should be used to keep the reaction at ambient temperature (LEDs generate heat).

-

Monitoring: Monitor by

F NMR (taking an aliquot) to see the disappearance of the Langlois peak (-87 ppm) and appearance of product (-60 to -65 ppm). -

Workup: Dilute with water, extract with Ethyl Acetate. The DMSO removal requires extensive water washing.[2]

Quality Control: F qNMR

Standard HPLC is insufficient for quantifying fluorinated purity due to the lack of chromophores in some F-building blocks.[3]

-

Technique: Quantitative

F NMR (qNMR).[3][4][5] -

Internal Standard:

-Trifluorotoluene ( -

Acquisition Parameters:

Safety & Hazard Management

CRITICAL WARNING: Working with fluorinating agents poses unique life-threatening risks.[3][2][6][7][8][9]

-

HF Generation: Deoxyfluorination reagents release Hydrogen Fluoride (HF) upon hydrolysis.[3][2] HF penetrates skin, decalcifies bone, and causes cardiac arrest.[1][2]

-

Pressure: Photoredox reactions can generate gas (

, -

Shock Sensitivity: While Deoxo-Fluor is safer than DAST, never heat the neat reagent above 50 °C.[1][2]